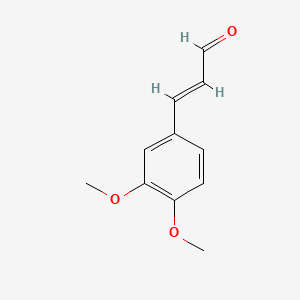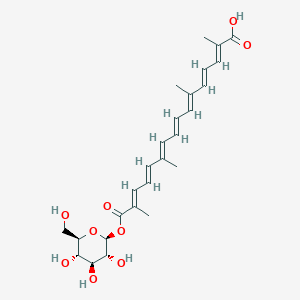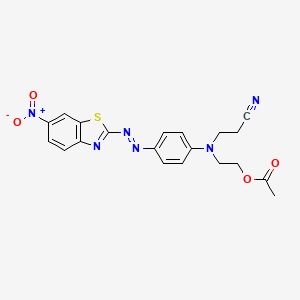
Urea-13C,15N2
Descripción general
Descripción
Urea-13C,15N2: is a stable isotopically labeled compound of urea, where the carbon and nitrogen atoms are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is primarily used in scientific research as a tracer to study metabolic pathways and biochemical processes due to its distinct isotopic signature.
Mecanismo De Acción
Target of Action
The primary target of Urea-13C,15N2 is the urease enzyme associated with Helicobacter pylori in the human stomach . This enzyme plays a crucial role in the survival of H. pylori in the acidic environment of the stomach .
Mode of Action
This compound interacts with its target, the urease enzyme, by being cleaved into ammonia and carbon dioxide . This reaction is specific to the presence of H.
Biochemical Pathways
The biochemical pathway of this compound follows the same metabolic pathway as regular urea . Initially, urease breaks down urea into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption into the blood and exhalation in the breath after being cleaved by gastric urease . If H. pylori is present, the cleaved urea forms 13CO2 , which is absorbed into the blood and exhaled in the breath . Breath samples can then be collected and measured for the presence of radioactivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the detection of H. pylori infection . The presence of 13CO2 in the exhaled breath is a clear indication of an active H. pylori infection .
Action Environment
Análisis Bioquímico
Biochemical Properties
Urea-13C,15N2 interacts with several enzymes in its metabolic pathway. Initially, the enzyme urease breaks down this compound into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is a powerful protein denaturant, acting through both direct and indirect mechanisms . It has been utilized to evaluate renal function, indicating its influence on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving rats, 15N labeling of this compound resulted in large increases in T2, both in solution and in vivo, due to the elimination of a strong scalar relaxation pathway .
Metabolic Pathways
This compound is involved in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia . This process involves several enzymes and cofactors, and this compound can affect metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Urea-13C,15N2 can be synthesized through the reaction of isotopically labeled ammonium carbonate with isotopically labeled carbon dioxide. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotopes into the urea molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of isotopically enriched starting materials. The process includes the following steps:
Synthesis of Isotopically Labeled Ammonia: Ammonia enriched with nitrogen-15 is produced through the Haber process using nitrogen-15 gas.
Reaction with Isotopically Labeled Carbon Dioxide: The isotopically labeled ammonia reacts with carbon dioxide enriched with carbon-13 under high pressure and temperature to form this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Urea-13C,15N2 undergoes hydrolysis in the presence of water, producing isotopically labeled ammonia and carbon dioxide.
Oxidation: Under oxidative conditions, this compound can be converted to isotopically labeled carbon dioxide and nitrogen oxides.
Substitution: this compound can participate in substitution reactions where the isotopically labeled nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Hydrolysis: Isotopically labeled ammonia and carbon dioxide.
Oxidation: Isotopically labeled carbon dioxide and nitrogen oxides.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Tracer Studies: Urea-13C,15N2 is used as a tracer to study chemical reactions and pathways, providing insights into reaction mechanisms and kinetics.
Biology:
Metabolic Studies: It is used to trace nitrogen and carbon metabolism in biological systems, helping to understand metabolic pathways and nutrient utilization.
Medicine:
Diagnostic Tests: this compound is used in diagnostic tests such as the urea breath test to detect Helicobacter pylori infection by measuring the isotopic composition of exhaled carbon dioxide.
Industry:
Fertilizer Research: It is used to study the efficiency and environmental impact of nitrogen fertilizers in agriculture.
Comparación Con Compuestos Similares
Urea-13C: Contains only carbon-13 isotope.
Urea-15N2: Contains only nitrogen-15 isotopes.
Urea-d4: Contains deuterium instead of hydrogen.
Uniqueness: Urea-13C,15N2 is unique due to the simultaneous presence of both carbon-13 and nitrogen-15 isotopes, making it a powerful tool for dual-isotope tracing studies
Propiedades
IUPAC Name |
bis(15N)(azanyl)(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973642 | |
| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58069-83-3 | |
| Record name | Urea-13C-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![18-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one](/img/structure/B3427222.png)










